Cas no 1518161-62-0 (N4,2-Dimethyl-N6-propylpyrimidine-4,6-diamine)

N4,2-Dimethyl-N6-propylpyrimidine-4,6-diamine 化学的及び物理的性質
名前と識別子
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- N4,2-dimethyl-N6-propylpyrimidine-4,6-diamine
- 6-N,2-dimethyl-4-N-propylpyrimidine-4,6-diamine
- N4,2-Dimethyl-N6-propylpyrimidine-4,6-diamine
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- インチ: 1S/C9H16N4/c1-4-5-11-9-6-8(10-3)12-7(2)13-9/h6H,4-5H2,1-3H3,(H2,10,11,12,13)
- InChIKey: YETPVAKTNRBUPB-UHFFFAOYSA-N
- SMILES: N(C1C=C(NC)N=C(C)N=1)CCC
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 140
- トポロジー分子極性表面積: 49.8
- XLogP3: 2.1
N4,2-Dimethyl-N6-propylpyrimidine-4,6-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-4952-0.25g |
N4,2-dimethyl-N6-propylpyrimidine-4,6-diamine |
1518161-62-0 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F1967-4952-10g |
N4,2-dimethyl-N6-propylpyrimidine-4,6-diamine |
1518161-62-0 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
Life Chemicals | F1967-4952-5g |
N4,2-dimethyl-N6-propylpyrimidine-4,6-diamine |
1518161-62-0 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F1967-4952-2.5g |
N4,2-dimethyl-N6-propylpyrimidine-4,6-diamine |
1518161-62-0 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
TRC | N307381-100mg |
n4,2-dimethyl-n6-propylpyrimidine-4,6-diamine |
1518161-62-0 | 100mg |
$ 95.00 | 2022-06-03 | ||
TRC | N307381-500mg |
n4,2-dimethyl-n6-propylpyrimidine-4,6-diamine |
1518161-62-0 | 500mg |
$ 320.00 | 2022-06-03 | ||
Life Chemicals | F1967-4952-1g |
N4,2-dimethyl-N6-propylpyrimidine-4,6-diamine |
1518161-62-0 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
Life Chemicals | F1967-4952-0.5g |
N4,2-dimethyl-N6-propylpyrimidine-4,6-diamine |
1518161-62-0 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
TRC | N307381-1g |
n4,2-dimethyl-n6-propylpyrimidine-4,6-diamine |
1518161-62-0 | 1g |
$ 475.00 | 2022-06-03 |
N4,2-Dimethyl-N6-propylpyrimidine-4,6-diamine 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
N4,2-Dimethyl-N6-propylpyrimidine-4,6-diamineに関する追加情報
N4,2-Dimethyl-N6-propylpyrimidine-4,6-diamine: A Comprehensive Overview
The compound N4,2-Dimethyl-N6-propylpyrimidine-4,6-diamine (CAS No. 1518161-62-0) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyrimidine derivatives, which are well-known for their versatile applications in drug discovery, material synthesis, and catalysis. The structure of N4,2-Dimethyl-N6-propylpyrimidine-4,6-diamine consists of a pyrimidine ring with substituents at positions 2 and 4, as well as a propyl group at position 6. These substituents confer unique electronic and steric properties to the molecule, making it a valuable compound for further exploration.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of N4,2-Dimethyl-N6-propylpyrimidine-4,6-diamine through various routes. One notable method involves the condensation of aldehydes or ketones with nitrogen-containing compounds in the presence of appropriate catalysts. This approach not only ensures high yield but also allows for fine-tuning of the substituents to achieve desired properties. Researchers have also explored the use of microwave-assisted synthesis to accelerate the reaction process, further enhancing the feasibility of large-scale production.
The applications of N4,2-Dimethyl-N6-propylpyrimidine-4,6-diamine are vast and diverse. In the field of drug discovery, this compound has shown promise as a potential lead molecule for developing novel therapeutics. Its ability to interact with biological targets such as enzymes and receptors makes it an attractive candidate for further pharmacological studies. Recent studies have highlighted its potential in anti-cancer drug development due to its ability to inhibit key enzymes involved in tumor growth and metastasis.
In materials science, N4,2-Dimethyl-N6-propylpyrimidine-4,6-diamine has been investigated as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms in its structure provide coordination sites for metal ions, enabling the formation of highly porous and stable materials with applications in gas storage and catalysis. Researchers have reported remarkable results in using this compound to synthesize MOFs with exceptional surface areas and selectivity for adsorbing specific gases.
The electronic properties of N4,2-Dimethyl-N6-propylpyrimidine-4,6-diamine also make it a promising candidate for optoelectronic devices. Its conjugated π-system allows for efficient charge transport and absorption of light in the visible spectrum. Recent studies have explored its use in organic photovoltaics (OPVs) and light-emitting diodes (LEDs), where it has demonstrated potential as an electron donor or acceptor material. The substitution pattern on the pyrimidine ring plays a crucial role in determining its optical properties, offering opportunities for tailoring its performance in these devices.
From an environmental perspective, N4,2-Dimethyl-N6-propylpyrimidine-4,6-diamine has been studied for its biodegradability and eco-friendly synthesis pathways. Researchers have developed green chemistry approaches to synthesize this compound using renewable resources and energy-efficient methods. These efforts align with the growing demand for sustainable chemical processes that minimize environmental impact while maintaining high product quality.
In conclusion, N4,2-Dimethyl-N6-propylpyrimidine-4,6-diamine (CAS No. 1518161-62-0) is a versatile compound with immense potential across multiple disciplines. Its unique structure enables diverse applications ranging from drug discovery to materials science and optoelectronics. Ongoing research continues to uncover new insights into its properties and functionalities, positioning it as a key molecule for future innovations.
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